Atrazine 13C3 (triazine 13C3) 100 microg/mL in Acetone

Description

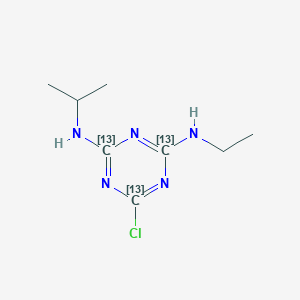

Atrazine ¹³C₃ is a stable isotope-labeled internal standard used in analytical chemistry for the precise quantification of atrazine, a widely used triazine herbicide. It features three carbon-13 (¹³C) isotopes replacing natural carbon atoms in the triazine ring (CAS 1443685-80-0, MW 218.66 g/mol) . Formulated at 100 µg/mL in acetone, this standard is critical for liquid chromatography-mass spectrometry (LC-MS) applications, enabling accurate correction for matrix effects and instrument variability . Acetone is chosen for its compatibility with LC-MS systems, moderate polarity, and ability to solubilize hydrophobic analytes .

Properties

CAS No. |

1443685-80-0 |

|---|---|

Molecular Formula |

C8H14ClN5 |

Molecular Weight |

218.66 g/mol |

IUPAC Name |

6-chloro-4-N-ethyl-2-N-propan-2-yl-(2,4,6-13C3)1,3,5-triazine-2,4-diamine |

InChI |

InChI=1S/C8H14ClN5/c1-4-10-7-12-6(9)13-8(14-7)11-5(2)3/h5H,4H2,1-3H3,(H2,10,11,12,13,14)/i6+1,7+1,8+1 |

InChI Key |

MXWJVTOOROXGIU-TTXLGWKISA-N |

Isomeric SMILES |

CCN[13C]1=N[13C](=N[13C](=N1)Cl)NC(C)C |

Canonical SMILES |

CCNC1=NC(=NC(=N1)Cl)NC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Atrazine 13C3 involves the incorporation of carbon-13 isotopes into the triazine ring. This can be achieved through a series of chemical reactions starting from carbon-13 labeled precursors. The general synthetic route includes:

Formation of the Triazine Ring: The triazine ring is formed by the cyclization of carbon-13 labeled cyanuric chloride with ethylamine and isopropylamine under controlled conditions.

Chlorination: The resulting compound is then chlorinated to introduce the chlorine atom at the desired position on the triazine ring.

Industrial Production Methods

Industrial production of Atrazine 13C3 follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large-scale synthesis of carbon-13 labeled precursors.

Automated Reaction Systems: Use of automated systems to ensure precise control over reaction conditions and yield optimization.

Purification: Advanced purification techniques such as chromatography to obtain high-purity Atrazine 13C3.

Chemical Reactions Analysis

Step 2: Chlorination to 13C3-Cyanuric Chloride

-

Reagents : Phosphorus pentachloride (PCl5) and phosphorus oxychloride (POCl3) in a 1:1 molar ratio .

-

Conditions : 115°C for 24 hours, yielding 73.2% 13C3-cyanuric chloride .

Step 3: Reaction with Ethylamine

-

Reaction : 13C3-cyanuric chloride reacts with ethylamine (1:1–1:10 molar ratio) at 0–5°C for 2 hours .

Table 1: Synthesis Parameters and Yields

Degradation Pathways

Atrazine 13C3 undergoes hydrolysis and microbial degradation, mirroring native atrazine’s environmental behavior :

Hydrolytic Degradation

-

Primary Products : Hydroxyatrazine and desethyl-desisopropyl-atrazine (DCZ) .

-

Key Enzymes : Atrazine chlorohydrolase and cyanuric acid amidohydrolase .

Microbial Degradation

-

Mechanism : Pseudomonas spp. metabolize Atrazine 13C3 into cyanuric acid via s-triazine ring cleavage .

-

Metabolites : Identified intermediates include 13C3-desethylatrazine (DTZ) and 13C3-desisopropylatrazine (SIS) .

Table 2: Major Degradation Metabolites

| Metabolite | Formula | Detection Method | Key Transition (m/z) |

|---|---|---|---|

| 13C3-Desethylatrazine (DTZ) | C6H10Cl13C3N5 | LC-HRMS | 205 → 134 (CE: 24 eV) |

| 13C3-Desisopropylatrazine (SIS) | C5H8Cl13C3N5 | LC-HRMS | 205 → 126 (CE: 20 eV) |

Analytical Parameters

-

LC-HRMS Conditions :

Table 3: HRMS Parameters for Atrazine 13C3

| Parameter | Value |

|---|---|

| Capillary Voltage | 3.02 kV |

| Desolvation Temp | 350°C |

| Cone Gas Flow | 50 L/h (N2) |

| Collision Energy | 21–24 eV |

Stability in Acetone

Scientific Research Applications

Atrazine 13C3 is extensively used in various scientific research fields:

Chemistry: Used as a tracer in studying reaction mechanisms and pathways.

Biology: Employed in metabolic studies to trace the fate of atrazine in biological systems.

Medicine: Investigated for its potential effects on endocrine systems and its role as a model compound in toxicology studies.

Industry: Utilized in environmental monitoring to detect and quantify atrazine residues in soil and water.

Mechanism of Action

Atrazine 13C3 exerts its effects primarily through inhibition of photosynthesis in plants. It binds to the Q_B site on the D1 protein of the photosystem II complex, blocking electron transport and leading to the production of reactive oxygen species. This results in oxidative damage and ultimately plant death. The carbon-13 labeling allows for detailed studies of its interaction with molecular targets and pathways.

Comparison with Similar Compounds

Key Research Findings

- Adsorption Studies : Acetone-washed biochar increases atrazine adsorption by 30% due to enhanced porosity, highlighting solvent-analyte interactions .

- Degradation Pathways : ¹³C₃ labeling confirmed hydroxylation and dealkylation as dominant degradation mechanisms in soil, with half-lives ranging from 15–150 days depending on pH .

- Regulatory Impact : Monitoring using ¹³C₃ standards revealed atrazine residues in 12% of U.S. agricultural groundwater samples, though concentrations remained below MRLs .

Biological Activity

Atrazine is a widely used herbicide, particularly effective in controlling broadleaf and grassy weeds in crops like corn and sugarcane. The compound "Atrazine 13C3" refers to a stable isotope-labeled version of atrazine, which is often utilized in research to trace biological activity and environmental impacts. This article explores the biological activity of Atrazine 13C3 at a concentration of 100 µg/mL in acetone, focusing on its effects on various biological systems, mechanisms of action, and relevant case studies.

- Molecular Formula :

- Molecular Weight : 218.66 g/mol

- Solvent : Acetone

- CAS Number : Not specified for the isotope but related to atrazine.

Atrazine acts primarily as an endocrine disruptor affecting hormonal pathways in various organisms. Its mechanisms include:

- Inhibition of Aromatase : Atrazine has been shown to increase aromatase activity in human adrenocortical carcinoma cells, which can lead to altered reproductive functions and developmental abnormalities in vertebrates .

- Impact on Gonadal Function : Studies indicate that atrazine affects gonadal morphology and function, with alterations observed in spermatogenesis and hormone levels .

- Neuroendocrine Disruption : Atrazine exposure can disrupt the hypothalamic-pituitary-gonadal (HPG) axis, leading to delayed puberty and altered estrous cyclicity in rodents .

Biological Activity Findings

Research has demonstrated various biological effects associated with atrazine exposure:

- Amphibians and Fish :

-

Rodent Studies :

- In rodent models, atrazine exposure resulted in oxidative stress, liver damage (e.g., hepatocyte degeneration), and immunotoxicity .

- Significant alterations were noted in biochemical parameters such as elevated liver enzymes (ALP, AST, ALT) and changes in antioxidant enzyme activities following atrazine administration .

- Human Health Implications :

Case Study 1: Endocrine Disruption

A comprehensive review highlighted atrazine's role as an endocrine disruptor, particularly during critical developmental windows. The study emphasized how timing and duration of exposure significantly influence reproductive outcomes across different life stages .

Case Study 2: Liver Toxicity

A study involving rats revealed that even low doses of atrazine could lead to significant liver damage characterized by portal lymphocytic inflammation and necrosis. Histopathological examinations showed dose-dependent changes such as smooth endoplasmic reticulum degeneration and lipid accumulation within hepatocytes .

Data Table: Summary of Biological Effects

Q & A

Basic: How should Atrazine ¹³C₃ stock solutions be prepared and stored to ensure stability?

Methodological Answer:

- Preparation : Dilute the 100 µg/mL stock solution to working concentrations using high-purity acetone or a compatible solvent (e.g., acetonitrile) to avoid precipitation. Verify solvent compatibility with your analytical method (e.g., HPLC, LC-MS) .

- Storage : Aliquot the solution into amber glass vials to prevent photodegradation. Store at −20°C to minimize solvent evaporation and isotopic exchange. Avoid repeated freeze-thaw cycles .

- Stability Monitoring : Perform periodic checks via LC-MS to confirm isotopic integrity (e.g., ¹³C₃ labeling at ≥99% purity) and concentration accuracy .

Basic: What extraction methods optimize recovery of Atrazine ¹³C₃ from soil or water samples?

Methodological Answer:

- Solvent Selection : Use acetone for extraction due to its high affinity for triazines. For polar matrices, combine with acetonitrile (1:1 v/v) to improve recovery .

- Extraction Techniques :

- Quality Control : Spike samples with Atrazine ¹³C₃ as an internal standard to correct for matrix effects. Validate recovery rates (target: 80–120%) using fortified blanks .

Advanced: How does ¹³C₃ isotopic labeling improve quantification accuracy in LC-MS/MS analysis?

Methodological Answer:

- Isotopic Dilution : Use Atrazine ¹³C₃ as an internal standard to correct for ion suppression/enhancement and matrix interferences. The ¹³C₃ label minimizes mass overlap with native atrazine (Δm/z = +3) .

- Calibration Curve Design : Prepare matrix-matched standards spiked with ¹³C₃-atrazine to account for extraction efficiency. Use a linear range of 0.1–100 µg/L, with R² ≥ 0.995 .

- Precision : Achieve ≤5% relative standard deviation (RSD) by normalizing native atrazine peak areas to the ¹³C₃ internal standard .

Advanced: How to design adsorption studies for Atrazine ¹³C₃ in aqueous systems?

Methodological Answer:

- Experimental Design : Apply a Doehlert matrix to optimize variables:

- Kinetic Analysis : Fit data to pseudo-second-order kinetics. Calculate thermodynamic parameters (ΔG, ΔH) to infer spontaneity and mechanism .

- Environmental Relevance : Compare results to EPA regulatory thresholds (3 ppb in drinking water) to assess mitigation efficacy .

Advanced: What strategies resolve contradictions in atrazine’s endocrine disruption data?

Methodological Answer:

- Dose-Response Analysis : Conduct in vivo assays (e.g., zebrafish embryogenesis) at environmentally relevant concentrations (0.1–10 µg/L). Monitor biomarkers like aromatase activity and vitellogenin expression .

- Meta-Analysis : Use logistic regression to weigh studies against variables (e.g., exposure duration, species sensitivity). Address industry-funded bias by excluding non-peer-reviewed data .

- Threshold Validation : Compare observed no-effect concentrations (NOEC) to EPA limits. Highlight discrepancies arising from methodological variability (e.g., solvent choice, detection limits) .

Advanced: How to model Atrazine ¹³C₃ transport in agricultural runoff?

Methodological Answer:

- Field Simulations : Apply granular vs. liquid formulations to turfgrass. Measure runoff losses at 4 days after treatment (DAT) using HPLC .

- Mitigation Strategies :

- Comparative Analysis : Substitute with simazine (90% lower runoff) in high-risk areas. Validate via soil column studies with ¹³C₃-atrazine tracing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.